N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide
Description
N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide is a pyridine-based carboxamide derivative characterized by a dimethylcarbamoyl methyl group at the para-position of the phenyl ring and a methylsulfanyl substituent at the 2-position of the pyridine core.
Properties
IUPAC Name |
N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-2-methylsulfanylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-20(2)15(21)11-12-6-8-13(9-7-12)19-16(22)14-5-4-10-18-17(14)23-3/h4-10H,11H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJAGHOKKLKGFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of the Carboxamide Group: This step involves the reaction of the pyridine derivative with a suitable amide-forming reagent under controlled conditions.
Addition of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Dimethylcarbamoyl Group: This final step involves the reaction of the intermediate compound with dimethylcarbamoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The dimethylcarbamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted carbamates.
Scientific Research Applications
N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs from Building Blocks Catalogue (Enamine Ltd, 2020)
The Building Blocks Catalogue () lists several structurally related pyridine-3-carboxamides with variations in the substituents on the phenyl ring and the carboxamide side chain. Key examples include:
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Substituent Features |
|---|---|---|---|---|
| N-cycloheptyl-2-(methylsulfanyl)pyridine-3-carboxamide | C₁₄H₂₀N₂OS | 264.39 | 796108-21-9 | Cycloheptyl carboxamide group |
| N-[(4-ethoxy-3-methoxyphenyl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide | C₁₉H₂₃N₃O₃S | 346.45 | 851878-19-8 | Ethoxy-methoxyphenylmethyl group |
| Target Compound | Likely C₁₇H₂₀N₃O₂S* | ~340.43* | Not provided | Dimethylcarbamoyl methylphenyl group |
Notes:
- The target compound shares the 2-(methylsulfanyl)pyridine-3-carboxamide core with these analogs but differs in the phenyl substituent. The dimethylcarbamoyl methyl group may enhance solubility or target binding compared to bulkier substituents (e.g., cycloheptyl) .
- The absence of a CAS number for the target compound suggests it may be a newer or less-studied derivative.
Anticancer Pyridine Sulfonamide Derivatives (Molecules, 2015)
highlights N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide (Compound 21), which demonstrated selective anticancer activity (GI₅₀: 13.6–14.9 µM). While this is a sulfonamide rather than a carboxamide, key comparisons include:
- Core Similarity : Both compounds feature a pyridine ring with sulfur-containing substituents (methylsulfanyl vs. sulfonamide).
- Biological Relevance : The methylsulfanyl group in the target compound may mimic the sulfonamide’s role in enhancing hydrophobic interactions with target proteins .
- Structural Divergence : The carboxamide group in the target compound lacks the piperazine-linked dichlorophenyl moiety of Compound 21, which is critical for its anticancer selectivity.
Key Research Findings and Trends
- Role of Methylsulfanyl Group : The 2-(methylsulfanyl) substituent is conserved across multiple analogs (), suggesting its importance in maintaining structural stability or modulating electron-withdrawing effects on the pyridine ring.
- Carboxamide vs.
- Substituent Flexibility : The dimethylcarbamoyl methyl group in the target compound introduces a compact, polar moiety that could balance lipophilicity and solubility—a design strategy observed in optimized kinase inhibitors .
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